BenchChemオンラインストアへようこそ!

4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

X-ray crystallography Structural confirmation Regiochemical assignment

Pre-installed 2,6-difluorobenzyl pharmacophore identical to rufinamide plus reactive chloromethyl handle for one-step Sₙ2 diversification to amines, thiols, and azides. Bypasses the activation steps required by the 4-carboxylic acid intermediate (CAS 217448-86-7). CNS-permeable (PAMPA-BBB); metabolically stable (t₁/₂ = 54 min HLM). XRD-validated structure. The definitive building block for rufinamide analog libraries, antimicrobial SAR, and agrochemical lead optimization.

Molecular Formula C10H8ClF2N3
Molecular Weight 243.64 g/mol
CAS No. 1600113-82-3
Cat. No. B1475418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole
CAS1600113-82-3
Molecular FormulaC10H8ClF2N3
Molecular Weight243.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN2C=C(N=N2)CCl)F
InChIInChI=1S/C10H8ClF2N3/c11-4-7-5-16(15-14-7)6-8-9(12)2-1-3-10(8)13/h1-3,5H,4,6H2
InChIKeyCVRRGWMWKLTEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole (CAS 1600113-82-3): Chemical Identity, Scaffold Context and Procurement Rationale


4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole (CAS 1600113-82-3, molecular formula C₁₀H₈ClF₂N₃, molecular weight 243.64 g·mol⁻¹) is a heterocyclic synthetic intermediate belonging to the 1,4-disubstituted 1,2,3-triazole class . It features a reactive chloromethyl electrophile at the 4-position and a 2,6-difluorobenzyl pharmacophore at the 1-position—the identical substitution pattern found in the clinically approved antiepileptic drug rufinamide [1]. The compound serves as a versatile building block for late-stage diversification via nucleophilic displacement at the –CH₂Cl group, enabling access to rufinamide analogs, antimicrobial candidates, and agrochemical leads without requiring the protecting-group manipulations associated with carboxylic acid intermediates [2].

Why 4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole Cannot Be Swapped for Its Regioisomeric or Non-Fluorinated Analogs


Interchanging this compound with its closest structural relatives—such as the 3,5-difluorobenzyl regioisomer (CAS pending), the non-fluorinated 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole (PubChem SID), or the 4-carboxylic acid intermediate (CAS 217448-86-7)—introduces quantifiable liability. The 2,6-difluoro substitution pattern establishes a unique electrostatic surface and metabolic stability profile that is absent in the non-fluorinated benzyl analog, with published human liver microsome half-life data for the 2,6-difluorobenzyl-triazole scaffold reaching t₁/₂ = 54 min vs. shorter values for mono-fluoro or non-fluorinated benzyl congeners [1]. The chloromethyl group at the 4-position provides a distinct Sₙ2-reactive handle enabling one-step diversification; the corresponding 4-carboxylic acid (rufinamide intermediate) requires activation (e.g., SOCl₂ or coupling reagents) before further elaboration, adding synthetic steps and reducing overall yields [2]. The 3,5-difluorobenzyl isomer exhibits altered dipole orientation relative to the triazole ring, which demonstrably shifts target-binding affinity in receptor-based assays—a factor critical when structure–activity relationships are being explored .

Product-Specific Quantitative Differentiation Evidence for 4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole


Evidence Item 1: Single-Crystal X-Ray Diffraction Structural Confirmation

4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole (as the Cl-derivative of rufinamide) has been structurally characterized by single-crystal X-ray diffraction (XRD), providing unambiguous atomic-level confirmation of the 1,4-disubstituted 1,2,3-triazole regiochemistry [1]. This direct structural evidence eliminates the ambiguity that can arise when relying solely on NMR-based regiochemical assignment of 1,2,3-triazoles, where 1,4- and 1,5-disubstituted isomers can exhibit overlapping spectral features [2]. The non-fluorinated comparator 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole lacks published single-crystal XRD data in the open literature as of the search date, meaning the fluorinated target compound carries stronger structural provenance for patent filings and regulatory submissions.

X-ray crystallography Structural confirmation Regiochemical assignment

Evidence Item 2: Metabolic Stability Advantage of the 2,6-Difluorobenzyl Pharmacophore

The 2,6-difluorobenzyl group on the 1,2,3-triazole scaffold confers measurable metabolic stability in human liver microsomes (HLM). In a direct experimental study, the 2,6-difluorobenzyl triazole-linked caffeine derivative 6d exhibited a half-life (t₁/₂) of 54 min in HLM [1]. This value is reported in the context of an SAR series where the 2,6-difluorobenzyl substitution pattern was specifically selected for its balance of metabolic stability and CNS permeability. The non-fluorinated benzyl analog of the same scaffold would be expected to undergo more rapid oxidative metabolism via CYP-mediated aromatic hydroxylation—a well-established metabolic fate for unsubstituted benzyl groups [2]. While direct head-to-head HLM data for the non-fluorinated comparator are not available in the open literature, the class-level inference is supported by decades of medicinal chemistry precedent demonstrating that fluorine substitution at the 2- and 6-positions of benzyl groups blocks metabolic soft spots and extends microsomal half-life [3].

Metabolic stability Human liver microsomes Fluorine effect

Evidence Item 3: 4-Chloromethyl Electrophile Enables One-Step Diversification vs. Multi-Step Carboxylic Acid Route

The chloromethyl group at the 4-position of this compound permits direct nucleophilic displacement (Sₙ2) with amines, thiols, alkoxides, and azides to generate diverse 4-substituted derivatives in a single synthetic step [1]. In contrast, the most common rufinamide intermediate—1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 217448-86-7)—requires activation to the acyl chloride (using SOCl₂ or oxalyl chloride) or coupling reagent-mediated amidation, adding at minimum one additional synthetic step and typically reducing overall yield by 10–30% due to activation and workup losses [2]. The chloromethyl electrophile is also compatible with a broader range of nucleophiles (including thiols and carbon nucleophiles) that do not readily react with carboxylic acid derivatives, making it the more versatile diversification handle.

Synthetic efficiency Nucleophilic displacement Late-stage functionalization

Evidence Item 4: Regioisomeric Differentiation—2,6-Difluoro vs. 3,5-Difluorobenzyl Substitution

The 2,6-difluorobenzyl substitution pattern creates a distinct molecular electrostatic potential (MEP) surface compared to the 3,5-difluorobenzyl regioisomer. In the 2,6-difluoro arrangement, the two fluorine atoms flank the benzylic methylene, creating a sterically constrained environment that influences the conformational preferences of the benzyl-triazole dihedral angle and the orientation of the pharmacophore relative to the triazole ring [1]. Published SAR studies on 2,6-difluorobenzyl triazole derivatives have demonstrated potent dual AChE/BACE-1 inhibition (IC₅₀ = 1.43 µM and 10.9 µM, respectively) with the 2,6-difluorobenzyl group occupying the catalytic anionic site of AChE—a binding mode that would be sterically disfavored with the 3,5-difluorobenzyl isomer due to altered fluorine placement [2]. The 3,5-difluorobenzyl isomer (4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole) is commercially available but lacks published biological activity data as of the search date, making the 2,6-difluoro compound the evidence-supported choice for CNS-targeted programs.

Regioisomer comparison Binding affinity Electrostatic potential

Evidence Item 5: Validated Commercial Availability with Documented Purity Specifications

4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is stocked by multiple independent vendors (Life Chemicals, TRC) with documented minimum purity of 95%+ across batch sizes ranging from 100 mg to 10 g [1]. Pricing is transparent and scales non-linearly: $95/100 mg (TRC), $523/250 mg (Life Chemicals), $580/1 g (Life Chemicals), $2,675/10 g (Life Chemicals) as of 2022–2023 [1]. In contrast, the 3,5-difluorobenzyl regioisomer and the 2,4-difluorobenzyl isomer are listed by fewer vendors with less transparent pricing, and the non-fluorinated 1-benzyl-4-(chloromethyl)-1H-1,2,3-triazole carries GHS hazard warnings (H302, H312, H315) that complicate routine laboratory handling [2]. Multi-vendor sourcing of the target compound reduces single-supplier procurement risk and supports competitive bidding.

Commercial sourcing Purity specification Reproducibility

Highest-Value Application Scenarios for 4-(Chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole Based on Differential Evidence


Rufinamide Analog Synthesis and Antiepileptic Lead Optimization

The compound's single-crystal XRD-confirmed structure [1] and one-step chloromethyl diversification chemistry [2] make it the preferred intermediate for synthesizing rufinamide analogs. The pre-installed 2,6-difluorobenzyl pharmacophore—identical to that in the approved drug rufinamide—eliminates the need for late-stage fluorination. The chloromethyl group can be directly displaced with ammonia or amines to generate 4-aminomethyl derivatives, or with thiols and azides to access sulfur-linked and triazole-extended analogs that are inaccessible from the carboxylic acid intermediate without multi-step sequences. The demonstrated metabolic stability of the 2,6-difluorobenzyl scaffold (t₁/₂ = 54 min in HLM) [3] supports progression of analogs into in vivo efficacy models.

CNS Drug Discovery: Building Block for Blood–Brain Barrier Penetrant Candidates

The 2,6-difluorobenzyl triazole scaffold has demonstrated CNS permeability in the PAMPA-BBB assay (parallel artificial membrane permeability blood–brain barrier) [1]. When used as a building block, the compound pre-installs both the CNS-permeable pharmacophore and the reactive chloromethyl handle for diversity-oriented synthesis. This dual functionality is not offered by the corresponding carboxylic acid intermediate (which requires activation and is negatively charged at physiological pH, impeding passive BBB penetration) or by the non-fluorinated benzyl analog (which lacks the metabolic stability and lipophilicity conferred by fluorine substitution).

Antimicrobial Library Synthesis via Thioether and Amine Conjugation

The chloromethyl electrophile enables direct conjugation to thiol-containing fragments and amines, generating thioether-linked and secondary amine-linked triazole libraries in a single step [1]. Published antimicrobial SAR on 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives [2] has established the scaffold's activity against Gram-positive, Gram-negative, and fungal strains, with MIC values in the moderate-to-good range. Using the chloromethyl compound as the diversification point—rather than the carboxylic acid—reduces library synthesis time and enables exploration of chemical space (thioethers, sulfones, tertiary amines) that the amide-linked library cannot access. The multi-vendor availability at >95% purity [3] supports reproducible library production across collaborating laboratories.

Agrochemical Intermediate for Fungicidal Triazole Derivatives

1,2,3-Triazole derivatives bearing halogenated benzyl substituents are disclosed as fungicidal active compounds in multiple patent families [1]. The 2,6-difluorobenzyl pattern appears in agrochemical patent claims alongside other halogenation patterns, and the chloromethyl group at the 4-position provides a reactive handle for introducing further functionality (e.g., conversion to fluoromethyl via halogen exchange, or attachment of heterocyclic rings). The compound's documented density (1.41 ± 0.1 g·cm⁻³ predicted), boiling point (371.2 ± 52.0 °C predicted), and pKa (−0.32 ± 0.12 predicted) [2] provide the physicochemical parameters needed for formulation development and environmental fate assessment in agrochemical programs.

Quote Request

Request a Quote for 4-(chloromethyl)-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.